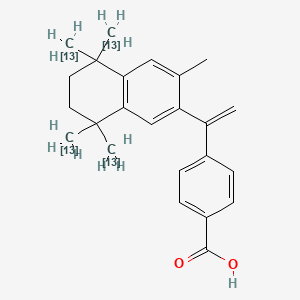
1-Methyluric Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyluric Acid-d3 is a deuterated analogue of 1-Methyluric Acid, which is a metabolite of theophylline. The compound is labeled with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. The molecular formula of this compound is C6H3D3N4O3, and it has a molecular weight of 185.16.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-Methyluric Acid-d3 typically involves organic synthesis methods. One common approach is to react hydrouric acid containing a high proportion of deuterium atoms with an appropriate reactant . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar organic synthesis techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 1-Methyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1-Methyluric Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR studies to analyze the structure, reaction mechanisms, and kinetics of compounds.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as a chemical reference for qualitative and quantitative detection in various industrial processes.
作用機序
The mechanism of action of 1-Methyluric Acid-d3 involves its role as a metabolite of theophylline. The compound exerts its effects by interacting with specific molecular targets and pathways, including:
Adenosine Receptors: The compound may act as an antagonist to various subclasses of adenosine receptors, similar to theophylline.
Free Radical Scavenging: this compound has been shown to possess free radical scavenging activity, providing protection against oxidative stress.
類似化合物との比較
1-Methyluric Acid: The non-deuterated analogue of 1-Methyluric Acid-d3.
Theophylline: A related compound with similar metabolic pathways.
Caffeine: Another methylxanthine with similar biological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its utility in NMR studies and metabolic research. The deuterium atoms provide distinct signals in NMR spectra, allowing for more precise analysis of metabolic pathways and reaction mechanisms .
特性
IUPAC Name |
1-(trideuteriomethyl)-7,9-dihydro-3H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849615 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189480-64-5 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
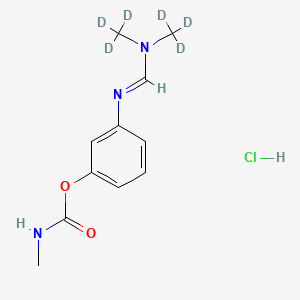
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)
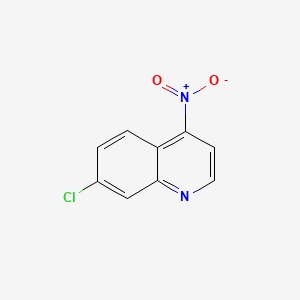
![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)
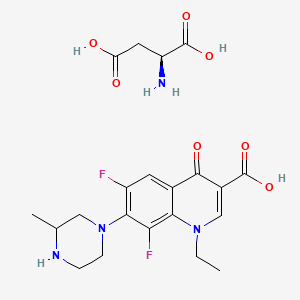
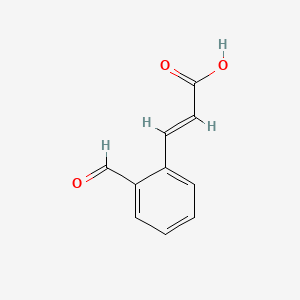
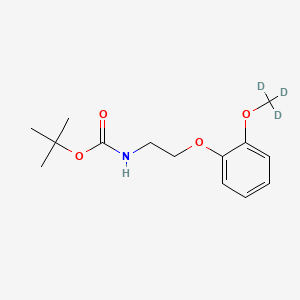


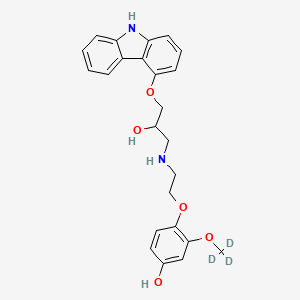
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
